4-Bromo-2-methyl-5-nitrobenzaldehyde
CAS No.: 476660-65-8
Cat. No.: VC16564050
Molecular Formula: C8H6BrNO3
Molecular Weight: 244.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476660-65-8 |
|---|---|
| Molecular Formula | C8H6BrNO3 |
| Molecular Weight | 244.04 g/mol |
| IUPAC Name | 4-bromo-2-methyl-5-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C8H6BrNO3/c1-5-2-7(9)8(10(12)13)3-6(5)4-11/h2-4H,1H3 |
| Standard InChI Key | BOCKCHHCYWRZGM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C=O)[N+](=O)[O-])Br |
Introduction
4-Bromo-2-methyl-5-nitrobenzaldehyde is an organic compound belonging to the class of substituted benzaldehydes. It features a benzene ring with three key substituents: a bromine atom at the 4-position, a methyl group at the 2-position, and a nitro group at the 5-position. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its reactivity and versatility as a synthetic intermediate.
Synthesis Methods
The synthesis of 4-bromo-2-methyl-5-nitrobenzaldehyde typically involves multi-step processes that include bromination and nitration reactions. These methods are well-documented in literature and can vary based on specific experimental conditions such as temperature, concentration, and reaction time.
Applications
This compound is utilized in various fields due to its versatility as a synthetic intermediate:
-
Organic Synthesis: It serves as a precursor for synthesizing more complex molecules.
-
Medicinal Chemistry: Its reactivity makes it useful for developing pharmaceuticals.
Safety and Handling
Given its chemical properties, handling 4-bromo-2-methyl-5-nitrobenzaldehyde requires caution. It is advisable to store it in a dark, sealed environment at room temperature .
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Comparison with Similar Compounds
Other compounds like 2-bromo-4-methyl-5-nitrobenzaldehyde share similar molecular weights and formulas but differ in the positioning of their substituents .
Comparison Table:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 4-Bromo-2-methyl-5-nitrobenzaldehyde | C8H6BrNO3 | 244.04 g/mol | 476660-65-8 |
| 2-Bromo-4-methyl-5-nitrobenzaldehyde | C8H6BrNO3 | 244.04 g/mol | 159730-72-0 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume